3-[(4-Phenylpiperazin-1-yl)methyl]phenol -

3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Catalog Number: EVT-5077051
CAS Number:
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of phenols: Reacting a substituted phenol with a suitable alkylating agent containing the piperazine moiety could be a potential route [].
  • Reductive amination: This method involves the reaction of an appropriately substituted benzaldehyde with 1-phenylpiperazine, followed by reduction of the resulting imine [].
Molecular Structure Analysis

Computational studies like molecular modeling, conformational analysis [], and quantum chemical calculations could be employed to understand the three-dimensional structure, electronic properties, and potential interactions with biological targets.

Applications
  • Medicinal Chemistry: The presence of piperazine and phenol moieties in the structure suggests potential for biological activity. Derivatives have been investigated for their analgesic [, , ], anti-arrhythmic [], antidepressant [, ], antihypertensive [], anti-inflammatory [], antipsychotic [, ], and antimicrobial properties [].
  • Neuropharmacology: Several derivatives demonstrated activity on various neurotransmitter systems, including dopaminergic [, , , , , , ], serotonergic [, , , , ], and cholinergic systems [, ]. This suggests potential applications in researching neurodegenerative diseases like Parkinson's disease [, , , , , , ] and Alzheimer's disease [].
  • Receptor Pharmacology: Derivatives show affinity for various receptors, including serotonin receptors (5-HT1A, 5-HT2, 5-HT6) [, , , ], dopamine receptors (D1, D2, D4) [, , , ], muscarinic receptors [], metabotropic glutamate receptors (mGlu2, mGlu5) [, ], cannabinoid receptors (CB1, CB2) [, ], and sigma receptors []. This highlights the potential of this scaffold for developing selective ligands for various therapeutic targets.
  • Positron Emission Tomography (PET) Tracers: Derivatives have been explored as potential PET tracers for imaging adenosine A2A receptors [] and cannabinoid-1 receptors [], suggesting that similar modifications on 3-[(4-phenyl-1-piperazinyl)methyl]phenol could lead to new PET tracers.

3-{4-[4-hydroxyphenyl 9-1-piperazinyl]phenyl}-5,5-dimethyl-1-(1-methyl-2-oxopropyl)-(2,4-imidazolidinedione)

  • Compound Description: This compound serves as a synthetic intermediate in the preparation of final compounds exhibiting imidazole- or triazole-antimicrobial activity. These final compounds are particularly effective for treating or preventing vaginal candidiasis. []
  • Relevance: This compound shares a core structure with 3-[(4-phenyl-1-piperazinyl)methyl]phenol, consisting of a phenyl ring linked to a piperazine ring, which is further connected to another phenyl ring. The primary difference lies in the substitution patterns on these rings. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III)

  • Compound Description: This compound is a 3,4-pyridinedicarboximide derivative with demonstrated analgesic activity. The research focuses on its quantitative determination using high-performance liquid chromatography, its degradation mechanism, and the separation of its decomposition products. []
  • Relevance: This compound shares the 4-phenyl-1-piperazinyl moiety with 3-[(4-phenyl-1-piperazinyl)methyl]phenol. The research highlights their shared structural element and investigates the compound's stability and breakdown products. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

  • Compound Description: This compound belongs to the 3,4-pyridinedicarboximide class and possesses analgesic properties. The research investigates its degradation kinetics in aqueous solutions under varying pH and temperature conditions. It also develops and validates HPLC and TLC methods for its determination and purity evaluation. [, ]
  • Relevance: This compound shares the 4-phenyl-1-piperazinylpropyl moiety with 3-[(4-phenyl-1-piperazinyl)methyl]phenol. This structural similarity underscores the importance of this specific chemical group for potential analgesic activity. [, ]

Methyl (+/-)-cis-3-hydroxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate hydrochloride ((+/-)-CV-5197)

  • Compound Description: This compound acts as a selective 5-HT2-receptor antagonist. The research focuses on resolving its enantiomers to determine their individual biological activities. The (+)-enantiomer exhibits significantly higher activity as a 5-HT2 receptor antagonist compared to the (-)-enantiomer. []
  • Relevance: This compound also contains the 4-phenyl-1-piperazinylpropyl group found in 3-[(4-phenyl-1-piperazinyl)methyl]phenol. This recurring structural motif suggests its potential significance in interacting with serotonin receptors. []

3-(4-Phenyl-1-piperazinyl)-propyl-2,4-quinazolinedione (Pelanserine)

  • Compound Description: Pelanserine is known for its anti-hypertensive properties. The research focuses on synthesizing deuterium-labeled Pelanserine for further study. []
  • Relevance: Pelanserine possesses the same 4-phenyl-1-piperazinylpropyl core structure as 3-[(4-phenyl-1-piperazinyl)methyl]phenol. This similarity highlights the potential of this core structure for developing drugs targeting various therapeutic areas. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with neuroprotective effects. It exhibits promising potential in treating Parkinson's disease, as demonstrated in in vitro and in vivo models. []
  • Relevance: FR255595 shares a similar structure with 3-[(4-phenyl-1-piperazinyl)methyl]phenol, featuring a phenylpiperazinylpropyl chain connected to a heterocyclic system. Although the heterocycle and substitutions differ, the shared structural motif suggests potential for exploring PARP-1 inhibition within this chemical space. []
  • Compound Description: These compounds were studied to determine their absolute configuration and racemic properties. The research confirmed the racemic compound nature of the (R,S) isomer. []
  • Relevance: Both compounds share the 4-phenyl-1-piperazinylpropyl structural motif with 3-[(4-phenyl-1-piperazinyl)methyl]phenol, highlighting the significance of chirality and stereochemistry in influencing their biological activity and pharmaceutical properties. []

1‐[2‐Acetoxy‐3‐(4‐phenyl‐1‐piperazinyl)propyl]pyrrolidin‐2‐one (Ac‐MG‐1)

  • Compound Description: This novel compound exhibits both anti-arrhythmic and local anesthetic activity. The research investigates its structure-activity relationship by analyzing its crystal structure and comparing its conformation to related (arylpiperazinyl)propylpyrrolidin-2-one derivatives. []
  • Relevance: Ac-MG-1 shares the 4-phenyl-1-piperazinylpropyl structural motif with 3-[(4-phenyl-1-piperazinyl)methyl]phenol. The conformational analysis emphasizes the importance of spatial arrangement within this structural class for biological activity. []

cis-(--)-2,3-dihydro-3-(4-methyl-piperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one dihydrochloride (BTM-1042)

  • Compound Description: BTM-1042 displays potent antispasmodic activity. Research suggests that it functions through a novel mechanism distinct from traditional antispasmodics. []
  • Relevance: While BTM-1042 does not directly share the phenylpiperazinylpropyl moiety with 3-[(4-phenyl-1-piperazinyl)methyl]phenol, it belongs to the same broader chemical class of piperazine derivatives with notable pharmacological effects. This suggests potential avenues for exploring antispasmodic activity within this chemical space. []

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (5al, SUVN-502)

  • Compound Description: SUVN-502 acts as a potent and selective serotonin 6 (5-HT6) receptor antagonist. It exhibits promising potential for treating cognitive disorders, including Alzheimer's disease. Preclinical studies demonstrate its oral bioavailability, brain penetration, and efficacy in improving cognitive function. []
  • Relevance: Although SUVN-502 does not share the exact phenylpiperazinylpropyl core with 3-[(4-phenyl-1-piperazinyl)methyl]phenol, it features a structurally similar methylpiperazinylmethyl group attached to an indole scaffold. This similarity highlights the potential of modifying the core structure for targeting different receptor subtypes and therapeutic applications within this chemical space. []

7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392)

  • Compound Description: OPC-4392 exhibits potent anti-methamphetamine and anti-epinephrine activity. It is suggested to be a dopamine autoreceptor agonist. []
  • Relevance: OPC-4392 contains the 4-phenyl-1-piperazinylpropyl motif found in 3-[(4-phenyl-1-piperazinyl)methyl]phenol. The different substitutions on the phenyl ring highlight how structural modifications can impact the pharmacological profile and target different neurological pathways. []

9-methyl-2-[3-(4-phenyl-1-piperazinylpropyl)]-1,2,3,4-tetrahydro-beta-carbolin-1-one (B-193)

  • Compound Description: B-193 demonstrates potent central and peripheral antiserotonin activity. It effectively antagonizes various serotonin-induced responses in animal models. Receptor binding studies indicate its affinity for 5-HT2 receptors and, to a lesser extent, 5-HT1 and α1-adrenergic receptors. []
  • Relevance: B-193 shares the 4-phenyl-1-piperazinylpropyl moiety with 3-[(4-phenyl-1-piperazinyl)methyl]phenol. This structural similarity, along with its antiserotonergic activity, emphasizes the importance of this specific pharmacophore in interacting with serotonin receptors and modulating serotonergic neurotransmission. []
  • Compound Description: These compounds exhibit antidepressant-like activity and act as sigma receptor agonists. They reduce sleeping time induced by halothane and accelerate recovery from coma caused by cerebral concussion in mice. Their antidepressant-like effects were demonstrated in the forced swimming test in mice. []
  • Relevance: Compounds 34b and 34c share the 4-phenyl-1-piperazinylpropyl moiety with 3-[(4-phenyl-1-piperazinyl)methyl]phenol, highlighting the versatility of this structural motif for targeting different receptor systems and therapeutic areas. Their activity as sigma receptor agonists suggests a potential avenue for investigating the role of sigma receptors in the context of this structural class. []

5-(4-Biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (19)

  • Compound Description: This compound demonstrates potent and selective antagonist activity against the human vasopressin V1A receptor. It exhibits high affinity for the hV1A receptor with significant selectivity over the hV2 receptor. []
  • Relevance: While not directly containing the phenylpiperazinylpropyl group, compound 19 features a structurally related methylpiperazinylhexyloxy substituent. This highlights the potential for modifying the core structure of 3-[(4-phenyl-1-piperazinyl)methyl]phenol to achieve selectivity for different receptor subtypes within related pharmacological classes. []

Properties

Product Name

3-[(4-Phenylpiperazin-1-yl)methyl]phenol

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]phenol

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13,20H,9-12,14H2

InChI Key

HZMCPYNCRFAQGY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.